DL-Pantothenyl ethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

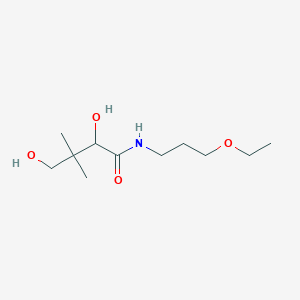

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAMPOPITCOOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862363 | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-84-5 | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of DL-Pantothenyl Ethyl Ether from DL-Pantolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), from the precursor DL-pantolactone. The primary synthesis route involves the aminolysis of the lactone ring of DL-pantolactone with 3-ethoxypropylamine. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and the physicochemical properties of the final product.

Introduction

This compound is a stable and lipophilic derivative of pantothenic acid. Its structure allows for potential applications in cosmetics and pharmaceutical formulations, leveraging the biological activity of the pantothenic acid moiety. The synthesis from DL-pantolactone is a direct and efficient method, relying on the nucleophilic attack of an amine on the ester group within the lactone ring.

Reaction Scheme and Mechanism

The core of the synthesis is the nucleophilic acyl substitution reaction between DL-pantolactone and 3-ethoxypropylamine. The amine attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of an amide bond. This reaction is typically carried out without a solvent and is often initiated by the exothermicity of the reaction itself.

Reaction:

DL-Pantolactone + 3-Ethoxypropylamine → this compound

The mechanism involves the nucleophilic addition of the primary amine to the carbonyl group of the lactone, followed by proton transfer and elimination of the oxygen atom from the ring to form the stable amide product.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| DL-Pantolactone | C₆H₁₀O₃ | 130.14 | White crystalline solid | 120-122 (at 15 mmHg) |

| 3-Ethoxypropylamine | C₅H₁₃NO | 103.16 | Colorless liquid | 123-125 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₃NO₄ |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |

| CAS Number | 667-84-5 |

| Appearance | Colorless to slightly yellowish, clear, viscous liquid |

| Boiling Point | 443.8 °C at 760 mmHg |

| Melting Point | 98-101 °C |

| Density | 1.073 g/mL at 20 °C |

| Solubility | Freely soluble in water, ethanol, glycerin, and propylene glycol. Insoluble in mineral oil and fats. |

| Purity (Typical) | ≥95% |

Table 3: Synthesis Reaction Parameters

| Parameter | Value/Condition | Note |

| Reactants | DL-Pantolactone, 3-Ethoxypropylamine | |

| Molar Ratio | ~1:1 | An equimolar to slight excess of the amine is typically used. |

| Solvent | None (Solvent-free) | The reaction can be carried out neat. |

| Reaction Temperature | Initial self-heating, then maintained at ~80°C | The reaction is exothermic. |

| Reaction Time | 3 - 4 hours | |

| Yield | Quantitative | The reaction proceeds to completion with high efficiency. |

Experimental Protocols

The following protocol is a representative procedure based on established methods for the aminolysis of pantolactone.

Synthesis of this compound

Materials:

-

DL-Pantolactone (1.0 eq)

-

3-Ethoxypropylamine (1.0 - 1.1 eq)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a thermometer

-

Heating mantle or oil bath

-

High-vacuum distillation apparatus (optional, for purification)

Procedure:

-

To a clean, dry round-bottom flask, add DL-pantolactone.

-

Begin stirring the pantolactone and slowly add 3-ethoxypropylamine dropwise. The reaction is exothermic, and the temperature will rise.

-

After the addition is complete, the reaction mixture is heated to approximately 80°C.

-

The reaction is maintained at this temperature with continuous stirring for 3 to 4 hours to ensure completion.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the lactone carbonyl peak and appearance of the amide carbonyl peak).

-

Upon completion, the resulting crude this compound is a viscous liquid.

Purification

The crude product is often of high purity. However, for applications requiring higher purity, the following methods can be employed:

-

High-Vacuum Distillation: The crude product can be purified by distillation under high vacuum. Care must be taken as elevated temperatures may lead to partial racemization.

-

Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be used. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane).

Characterization

While specific spectroscopic data for this compound is not widely available in the public domain, characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ethyl ether and the pantothenamide backbone.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) and N-H bonds, and the hydroxyl (-OH) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Visualizations

Diagrams

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

An In-depth Technical Guide to DL-Pantothenyl Ethyl Ether: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantothenyl ethyl ether, a synthetic derivative of panthenol (provitamin B5), is a compound of increasing interest in dermatological and pharmaceutical research. Its primary biological significance lies in its role as a precursor to pantothenic acid (Vitamin B5), a vital component for the biosynthesis of Coenzyme A (CoA). CoA is a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its metabolic conversion to pantothenic acid, detailing the subsequent Coenzyme A biosynthesis pathway. Experimental protocols for its synthesis, purification, and analysis are also presented to support further research and development.

Chemical Properties and Structure

This compound is the racemic mixture of the D- and L-isomers of pantothenyl ethyl ether. It is also known by other names such as DL-Panthenol Ethyl Ether and Ethyl Panthenol.[1]

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 667-84-5 | [2][3] |

| Molecular Formula | C₁₁H₂₃NO₄ | [1][4][5] |

| Molecular Weight | 233.31 g/mol | [1][5] |

| Appearance | Colorless to slightly yellowish, clear, viscous liquid | [1] |

| Density | 1.073 g/mL | [2][5] |

| Boiling Point | 443.8 °C at 760 mmHg | [2][3] |

| Melting Point | 98-101 °C | [2][3] |

| Solubility | Freely soluble in water, ethanol, glycerin, and propylene glycol. Insoluble in oils and fats. | [1] |

| Purity | Typically ≥95% | [6] |

Chemical Structure

This compound is an amide that is structurally composed of a pantoyl moiety linked to an ethyl ether of 3-aminopropanol. The pantoyl group contains two hydroxyl groups and a chiral center at the C2 position. The presence of the ethyl ether group increases its lipophilicity compared to panthenol, potentially enhancing its penetration through biological membranes.

Key Structural Features:

-

Amide Bond: Linking the pantoic acid and 3-ethoxypropanamine moieties.

-

Two Hydroxyl Groups: Contributing to its solubility in polar solvents.

-

Chiral Center: Resulting in D- and L-enantiomers. The DL-form is a racemic mixture.

-

Ethyl Ether Group: Enhancing lipophilicity.

Biological Significance and Signaling Pathway

The primary biological role of this compound is to serve as a pro-vitamin that is readily converted in the body to pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient and the precursor for the synthesis of Coenzyme A (CoA), a vital cofactor for a multitude of metabolic reactions.

Conversion to Pantothenic Acid

Upon administration, this compound is metabolized, likely through hydrolysis of the amide bond, to yield pantothenic acid and 3-ethoxypropanamine.

Coenzyme A Biosynthesis Pathway

Pantothenic acid is the starting point for the multi-step enzymatic synthesis of Coenzyme A. This pathway is crucial for cellular metabolism.

The key steps in the Coenzyme A biosynthesis pathway are as follows:

-

Phosphorylation of Pantothenate: Pantothenate kinase (PANK) phosphorylates pantothenate to 4'-phosphopantothenate. This is a key regulatory step.[4][5]

-

Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine.[5]

-

Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to produce 4'-phosphopantetheine.[5]

-

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.[5]

-

Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates dephospho-CoA to yield the final product, Coenzyme A.[4]

Coenzyme A Biosynthesis Pathway

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles and related literature.

Synthesis of this compound

The synthesis of this compound can be achieved through the aminolysis of DL-pantolactone with 3-ethoxypropanamine.

Materials:

-

DL-pantolactone

-

3-ethoxypropanamine

-

Reaction flask with a stirrer and temperature control

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction flask, add equimolar amounts of DL-pantolactone and 3-ethoxypropanamine.

-

The reaction can be performed neat (without solvent) or in a suitable solvent such as ethanol or isopropanol.

-

The reaction mixture is stirred at a temperature of 50-60°C for 3-5 hours under an inert atmosphere. A patent for a similar compound suggests a reaction temperature of 50°C for 3 hours.[7]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the crude product is obtained, which may contain unreacted starting materials.

References

- 1. buy high quality DL-Panthenyl Ethyl Ether,DL-Panthenyl Ethyl Ether for sale online price,DL-Panthenyl Ethyl Ether Pictures,DL-Panthenyl Ethyl Ether Basic Info,DL-Panthenyl Ethyl Ether Standard - www.pharmasources.com [pharmasources.com]

- 2. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:667-84-5 | Chemsrc [chemsrc.com]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. scbt.com [scbt.com]

- 7. US3230228A - Panthenol derivatives and processes for their preparation - Google Patents [patents.google.com]

In-Vitro Biological Activity of DL-Pantothenyl Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Pantothenyl ethyl ether, a stable, lipophilic derivative of panthenol (pro-vitamin B5), is an ingredient of growing interest in dermatological and cosmetic formulations. Its enhanced stability and increased lipophilicity suggest potential advantages over its precursor, DL-panthenol, particularly in terms of skin penetration and bioavailability. The primary mechanism of action for this compound is its metabolic conversion to pantothenic acid (Vitamin B5), a crucial component of Coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic pathways essential for skin health, including fatty acid synthesis and the maintenance of the skin barrier. This technical guide provides a comprehensive overview of the in-vitro biological activity of this compound, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved. Due to the limited direct quantitative in-vitro data for this compound, data for its active metabolite's precursor, DL-panthenol, is provided as a benchmark.

Data Presentation: Quantitative In-Vitro Data

Quantitative data on the specific in-vitro biological activities of this compound are not extensively available in published literature. However, safety and conversion data have been reported. The following tables summarize the available data for this compound and provide benchmark data for DL-panthenol to infer the potential activities of its derivative.

Table 1: In-Vitro Safety and Efficacy Data for this compound

| Assay Type | Endpoint | Concentration/Dose | Result | Citation |

| Ames Test (Mutagenicity) | Mutagenicity | Up to 10,000 µ g/plate | Non-mutagenic | |

| Metabolic Conversion | Conversion to Pantothenic Acid | Not Specified | ~70% conversion of D-Panthenyl Ethyl Ether | [1] |

Table 2: Benchmark In-Vitro Efficacy Data for DL-Panthenol

| Biological Activity | Assay | Cell Type | Treatment | Result | Citation |

| Anti-inflammatory | Prostaglandin E2 (PGE2) Secretion | Reconstituted Human Epidermis | 1.4% Dexpanthenol + Inflammatory Cocktail | Significant decrease in PGE2 secretion | [2][3] |

| Anti-inflammatory | Cytokine Secretion | Human Epidermal Keratinocytes | D-Panthenol + Allantoin, Bisabolol, Dipotassium Glycyrrhizinate (UVB-induced) | Reduction in PGE2, IL-1α, IL-6, IL-8, IL-1RA, and TNFα | [4] |

| Wound Healing | Gene Expression | Human Dermal Fibroblasts | Dexpanthenol | Upregulation of IL-6 and IL-1β | [5] |

| Skin Barrier Function | Gene Expression | Human Keratinocytes | Niacinamide (for comparison) | 2-fold increase in filaggrin, loricrin, and involucrin | [2] |

Experimental Protocols

In-Vitro Skin Penetration Assay (Franz Diffusion Cell)

Objective: To quantify the permeation of this compound through the stratum corneum and epidermis.

Methodology:

-

Skin Preparation: Excised porcine or human skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.

-

Compound Application: A defined concentration of this compound, typically formulated in a relevant vehicle, is applied to the epidermal surface in the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic skin surface temperature.

-

Sampling: At predetermined time points, aliquots of the receptor fluid are collected and analyzed for the presence of this compound and its metabolite, pantothenic acid.

-

Analysis: Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).

In-Vitro Anti-Inflammatory Assay (Cytokine Release in Keratinocytes)

Objective: To assess the potential of this compound to modulate the inflammatory response in skin cells.

Methodology:

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured to a suitable confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Inflammatory Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ), is added to the culture medium to induce an inflammatory response.

-

Incubation: Cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and mediators (e.g., PGE2) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The percentage of inhibition of cytokine release by this compound is calculated relative to the stimulated control.

Gene Expression Analysis for Skin Barrier Proteins

Objective: To determine the effect of this compound on the expression of genes crucial for skin barrier integrity.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are treated with different concentrations of this compound for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is isolated from the treated and control cells.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes involved in skin barrier function (e.g., filaggrin, loricrin, involucrin) are quantified using specific primers and a housekeeping gene for normalization.

-

Data Analysis: The relative fold change in gene expression in the treated groups is calculated compared to the control group.

Signaling Pathways and Mechanisms of Action

Metabolic Conversion to Coenzyme A

The primary biological activity of this compound is dependent on its conversion to pantothenic acid, which is then utilized in the synthesis of Coenzyme A.

Figure 1: Metabolic conversion of this compound to Coenzyme A.

Modulation of Inflammatory Signaling Pathways

Pantothenic acid, the active metabolite of this compound, has been shown to modulate key inflammatory signaling pathways, such as NF-κB and MAPK.

Figure 2: Putative modulation of inflammatory pathways by Pantothenic Acid.

Experimental Workflow for In-Vitro Anti-Inflammatory Assay

The following diagram illustrates the workflow for assessing the anti-inflammatory effects of this compound in keratinocytes.

Figure 3: Workflow for in-vitro anti-inflammatory assessment.

Conclusion

This compound presents a promising evolution of a well-established skincare active. Its enhanced lipophilicity and stability, coupled with its conversion to the biologically active pantothenic acid, suggest a range of beneficial in-vitro activities, including anti-inflammatory effects, and promotion of skin barrier function. While direct quantitative data for this compound remains an area for further research, the established activities of its precursor, DL-panthenol, provide a strong rationale for its use and further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Clinical and in vitro evaluation of new anti‐redness cosmetic products in subjects with winter xerosis and sensitive skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexpanthenol modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of DL-Pantothenyl Ethyl Ether in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Pantothenyl ethyl ether, a synthetic derivative of pantothenic acid (Vitamin B5), is utilized in various applications for its enhanced stability and lipophilicity compared to its parent compound. In cell culture systems, particularly those involving skin cells such as keratinocytes, this compound functions as a pro-drug. It readily penetrates the cell membrane and undergoes intracellular hydrolysis to yield pantothenic acid. This liberated pantothenic acid then enters the endogenous metabolic pathway for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous cellular processes. This guide provides a detailed overview of this metabolic fate, including the key enzymes involved, experimental protocols to quantify this conversion, and a summary of available metabolic data.

Metabolic Pathway and Mechanism

The core metabolic fate of this compound in a cellular context is a two-step process: cellular uptake followed by enzymatic hydrolysis.

-

Cellular Uptake: Due to its increased lipophilicity, pantothenyl ethyl ether is presumed to exhibit enhanced penetration across the cell membrane compared to the more hydrophilic pantothenic acid.[1]

-

Enzymatic Hydrolysis: Once inside the cell, the ethyl ether bond is cleaved by intracellular enzymes, releasing pantothenic acid and ethanol. Evidence suggests that carboxylesterases (CES), a class of enzymes abundant in skin cells, are responsible for this hydrolysis.[2] Specifically, human carboxylesterase-2 (hCE-2) has been identified as a prominent esterase in HaCaT keratinocytes, a commonly used cell line in dermatological research.[2]

-

Integration into Coenzyme A Biosynthesis: The resulting pantothenic acid is the direct precursor for the synthesis of CoA. This multi-step enzymatic pathway is fundamental to cellular metabolism, playing a critical role in the Krebs cycle, fatty acid metabolism, and the synthesis of various essential molecules.[3]

Signaling Pathway Diagram

References

Investigating the Cellular Uptake and Biological Efficacy of Pantothenyl Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panthenyl ethyl ether, a lipophilic derivative of panthenol (pro-vitamin B5), is a promising compound in dermatological and cosmetic formulations. Its enhanced stability and theoretical potential for superior skin penetration compared to its parent compound, panthenol, make it a subject of significant interest. This technical guide provides a comprehensive overview of the cellular uptake and subsequent metabolic pathway of pantothenyl ethyl ether. Due to a notable lack of publicly available quantitative data on its specific cellular uptake kinetics, this document also serves as a practical manual, offering detailed experimental protocols for researchers to generate this crucial information. The provided methodologies will enable a thorough investigation of its skin permeation, effects on keratinocyte proliferation and migration, anti-inflammatory properties, and impact on skin barrier function.

Introduction

Panthenyl ethyl ether is a synthetic derivative of panthenol, where the terminal hydroxyl group is replaced with an ethyl ether linkage.[1] This modification increases its lipophilicity, which is hypothesized to enhance its penetration through the stratum corneum.[2] Upon cellular uptake, it is metabolized to pantothenic acid (Vitamin B5), a precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids essential for maintaining the integrity of the skin barrier.[1]

While the metabolic fate of pantothenyl ethyl ether is understood, there is a significant gap in the scientific literature regarding its specific cellular uptake mechanisms and quantitative permeation data. This guide aims to address this by not only summarizing the known metabolic pathway but also by providing robust experimental protocols to facilitate further research and a more complete understanding of its biological efficacy.

Metabolic Pathway: Conversion to Coenzyme A

The primary mechanism of action for pantothenyl ethyl ether is its role as a pro-drug for pantothenic acid. Following its transport across the cell membrane, it undergoes enzymatic cleavage to yield pantothenic acid. This is then utilized in the multi-step enzymatic synthesis of Coenzyme A, a critical component in cellular metabolism.

Metabolic conversion of Pantothenyl Ethyl Ether to Coenzyme A.

Quantitative Data on Cellular Uptake and Efficacy

A thorough review of existing literature reveals a lack of specific quantitative data for the cellular uptake and in vitro efficacy of pantothenyl ethyl ether. The following tables are presented to structure the data that can be generated using the experimental protocols outlined in this guide. For comparative purposes, data for the well-studied compound DL-Panthenol is included as a benchmark where available, though direct head-to-head comparative studies are limited.[2]

Table 1: In Vitro Skin Permeation Data

| Compound | Skin Model | Penetration Rate (µg/cm²/h) | Total Penetration (%) |

|---|---|---|---|

| DL-Panthenol | Porcine Skin | To be determined | To be determined |

| Panthenyl Ethyl Ether | Porcine Skin | To be determined | To be determined |

Table 2: In Vitro Keratinocyte Proliferation and Wound Healing Data

| Compound (Concentration) | Cell Line | Proliferation Increase (%) | Wound Closure Rate (%/h) | Reference |

|---|---|---|---|---|

| DL-Panthenol (2.5 mM) | Human Dermal Papilla Cells | ~30% | To be determined | [2] |

| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | To be determined | To be determined | |

Table 3: In Vitro Anti-inflammatory Activity Data

| Compound | Cell Line | Inflammatory Stimulus | Cytokine Inhibition (%) | Reference |

|---|---|---|---|---|

| DL-Panthenol (1.4%) | Reconstructed Human Epidermis | Inflammatory Cocktail | Significant decrease in PGE2 | [2][3] |

| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | Lipopolysaccharide (LPS) | To be determined | |

Table 4: In Vitro Gene Expression Data for Skin Barrier Proteins

| Compound | Cell Line | Target Gene | Fold Change in Expression |

|---|---|---|---|

| DL-Panthenol | HaCaT (Keratinocytes) | Filaggrin (FLG) | To be determined |

| DL-Panthenol | HaCaT (Keratinocytes) | Aquaporin-3 (AQP3) | To be determined |

| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | Filaggrin (FLG) | To be determined |

| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | Aquaporin-3 (AQP3) | To be determined |

Detailed Experimental Protocols

To address the data gaps identified above, the following detailed protocols are provided.

In Vitro Skin Permeation Assay (Franz Diffusion Cell)

This assay is the gold standard for quantifying the skin penetration of topical compounds.[2]

References

A Technical Guide to the Enzymatic Conversion of DL-Pantothenyl Ethyl Ether to Pantothenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of DL-Pantothenyl ethyl ether to pantothenic acid (Vitamin B5). This compound, a derivative of panthenol, is utilized in cosmetic and dermatological formulations for its enhanced stability and skin penetration. Its biological activity is primarily realized through its metabolic conversion to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA). This document details the metabolic pathway, the enzymes involved, and methodologies for assessing this conversion, with a focus on providing researchers and drug development professionals with the necessary information for in vitro and metabolic studies. While specific kinetic data for the enzymatic conversion of this particular substrate is not widely published, this guide consolidates the available knowledge and provides detailed experimental protocols for its analysis.

Introduction

Pantothenic acid, or Vitamin B5, is an essential nutrient that plays a pivotal role in a myriad of metabolic pathways as a key component of Coenzyme A. This compound is a synthetic derivative of panthenol (the alcohol analog of pantothenic acid) designed to offer improved stability and lipophilicity, thereby enhancing its penetration into the skin and hair.[1][2] Upon topical application, it is absorbed and subsequently converted into the biologically active pantothenic acid.[3] Understanding the enzymatic basis of this conversion is critical for the development and evaluation of formulations containing this compound.

This guide will explore the enzymatic hydrolysis of this compound, focusing on the class of enzymes responsible for this biotransformation. It will also provide detailed experimental protocols for studying this conversion and quantifying the resulting pantothenic acid.

The Enzymatic Conversion Pathway

The conversion of this compound to pantothenic acid is an enzymatic hydrolysis reaction. In the context of its application in skincare, this conversion is primarily a metabolic process that occurs within the skin.

The Role of Carboxylesterases

The primary enzymes responsible for the hydrolysis of the ethyl ether bond in this compound are believed to be carboxylesterases (CES) .[1] These are a family of serine hydrolases that are abundant in various tissues, including the skin, and are known to metabolize a wide range of ester- and amide-containing compounds.[4] Human skin expresses multiple carboxylesterase isoforms, with CES1 being a likely candidate for this specific conversion.[1]

The reaction involves the cleavage of the ether linkage, releasing pantothenic acid and ethanol as products.

Subsequent Metabolic Fate: Coenzyme A Biosynthesis

Once formed, pantothenic acid enters the cellular metabolic machinery to be converted into Coenzyme A (CoA). This multi-step enzymatic pathway is fundamental to cellular metabolism.

Data Presentation

While specific kinetic data for the enzymatic conversion of this compound is scarce in the literature, the following tables summarize key properties of the substrate and product, along with typical conditions for analysis.

Table 1: Physicochemical Properties

| Property | This compound | Pantothenic Acid |

| CAS Number | 667-84-5[5] | 79-83-4 |

| Molecular Formula | C11H23NO4[5] | C9H17NO5 |

| Molecular Weight | 233.31 g/mol [1] | 219.23 g/mol |

| Appearance | Viscous liquid | Viscous oil |

| Solubility | Soluble in water, alcohol, propylene glycol | Water-soluble |

Table 2: HPLC Conditions for Pantothenic Acid Quantification

| Parameter | Condition 1 | Condition 2 |

| Column | C18[1] | Aminopropyl-loaded silica gel[6] |

| Mobile Phase | Water with 0.1% formic acid and acetonitrile with 0.1% formic acid (gradient)[1] | 0.02 mol/L phosphate solution (pH 3.0)-acetonitrile (95:5)[7] |

| Detection | UV at 210 nm[1][6] | UV at 200 nm[7] |

| Flow Rate | 1.0 mL/min | Not specified |

| Internal Standard | Not specified | Ampicillin |

Experimental Protocols

The following protocols provide a framework for studying the enzymatic conversion of this compound to pantothenic acid in vitro.

In Vitro Enzymatic Hydrolysis Assay

This protocol is designed to assess the conversion of this compound to pantothenic acid using a source of carboxylesterases, such as human liver microsomes or a purified recombinant enzyme.

Materials:

-

This compound

-

Human liver microsomes or recombinant human carboxylesterase 1 (CES1)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Microcentrifuge

-

HPLC system with UV detector

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 100 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Phosphate buffer (to final volume of 200 µL)

-

This compound stock solution (to a final concentration of, for example, 100 µM)

-

Human liver microsomes (e.g., 0.5 mg/mL) or recombinant CES1 (e.g., 10 µg/mL)

-

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis of pantothenic acid formation.

HPLC Quantification of Pantothenic Acid

This protocol outlines the analysis of the reaction samples to quantify the amount of pantothenic acid produced.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of pantothenic acid in the same buffer/acetonitrile mixture as the samples, with concentrations ranging from, for example, 0.1 µM to 50 µM.

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Use a gradient elution, for example:

-

0-5 min: 5% B

-

5-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to 210 nm.

-

-

Injection: Inject the standards and the supernatants from the enzymatic assay onto the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to pantothenic acid based on the retention time of the standard.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting the peak area versus the concentration of the pantothenic acid standards.

-

Use the standard curve to determine the concentration of pantothenic acid in the experimental samples.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the in vitro hydrolysis study.

Conclusion

The enzymatic conversion of this compound to pantothenic acid is a key activation step for its biological function, particularly in dermatological applications. This conversion is mediated by carboxylesterases within the skin. While detailed kinetic studies on this specific substrate are not extensively available, this guide provides a foundational understanding of the process and detailed protocols for its investigation. The provided methodologies for in vitro hydrolysis and HPLC quantification will enable researchers to further explore the efficacy and metabolic fate of this compound in various experimental systems. Further research into the specific activity of purified carboxylesterase isoforms on this compound would be beneficial for a more complete quantitative understanding.

References

- 1. Panthenyl Ethyl Ether|CAS 667-83-4|Research Chemical [benchchem.com]

- 2. deascal.com [deascal.com]

- 3. benchchem.com [benchchem.com]

- 4. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:667-84-5 | Chemsrc [chemsrc.com]

- 6. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]

In-Depth Technical Guide: The Stability of DL-Pantothenyl Ethyl Ether in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of DL-Pantothenyl ethyl ether (PEE), a widely utilized provitamin of pantothenic acid (Vitamin B5), in aqueous environments. Understanding the stability profile of PEE is critical for the formulation of effective and reliable cosmetic and pharmaceutical products. This document outlines the key factors influencing its stability, including pH and temperature, details its degradation pathways, and provides standardized experimental protocols for stability assessment.

Physicochemical Properties

This compound is the ethyl ether derivative of panthenol. It is a colorless to slightly yellowish, viscous liquid with a characteristic odor. Its chemical structure, featuring both an ether and an amide linkage, dictates its stability profile in aqueous solutions.

| Property | Value |

| Chemical Name | (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |

| CAS Number | 667-83-4 |

| Molecular Formula | C₁₁H₂₃NO₄ |

| Molecular Weight | 233.30 g/mol |

| Solubility | Soluble in water, ethanol, and oils. |

| Stability | Stable under normal conditions; should be protected from strong acids, bases, and oxidizing agents.[1] |

Aqueous Stability of this compound

The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The molecule is most stable in a slightly acidic to neutral pH range, which is typical for many cosmetic and pharmaceutical formulations.

Influence of pH

The optimal pH for the stability of this compound is between 4.0 and 7.5.[2] Within this range, the molecule exhibits good resistance to hydrolysis. However, in strongly acidic or alkaline conditions, significant degradation occurs through distinct pathways.

-

Acidic Conditions (pH < 4.0): Under strongly acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the ether linkage, yielding panthenol and ethanol.

-

Alkaline Conditions (pH > 7.5): In alkaline environments, the amide bond becomes the primary site of hydrolysis, leading to the formation of pantoic acid and 3-ethoxypropylamine.

Influence of Temperature

Thermal stability is another critical factor for the formulation and storage of products containing this compound. The compound is generally stable at room temperature and can withstand moderate heating. However, elevated temperatures can accelerate degradation, particularly in non-optimal pH conditions.

The following table summarizes the effect of temperature on the stability of a this compound emulsion at pH 5.5 over four weeks.

| Storage Temperature | Visual Appearance (4 weeks) | Mean Droplet Size (µm, 4 weeks) | % Change in PEE Concentration |

| 4°C | Stable | 1.2 | -1.5% |

| 25°C / 60% RH | Stable | 1.3 | -3.2% |

| 40°C / 75% RH | Slight Creaming | 1.8 | -8.7% |

Data is illustrative and based on typical stability profiles. Actual results may vary depending on the specific formulation.

Degradation Pathways

The degradation of this compound in aqueous solutions proceeds via two main hydrolytic pathways, dictated by the pH of the environment.

Experimental Protocols for Stability Testing

A robust stability testing program is essential to ensure the quality, safety, and efficacy of formulations containing this compound. The following protocols are based on established guidelines for the cosmetic and pharmaceutical industries.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and its degradation products.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the drug substance to conditions more severe than accelerated stability testing.

1. Acid Hydrolysis:

-

Procedure: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

-

Analysis: Neutralize the solution and analyze by HPLC.

2. Base Hydrolysis:

-

Procedure: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 8 hours.

-

Analysis: Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

-

Procedure: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Analysis: Analyze by HPLC.

4. Thermal Degradation:

-

Procedure: Expose solid this compound to 70°C for 48 hours.

-

Analysis: Dissolve the sample and analyze by HPLC.

5. Photostability:

-

Procedure: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

Analysis: Analyze by HPLC.

Conclusion

This compound demonstrates good stability in aqueous solutions under slightly acidic to neutral pH conditions, making it a suitable ingredient for a wide range of cosmetic and pharmaceutical formulations. However, its susceptibility to hydrolysis under strongly acidic and alkaline conditions, as well as degradation at elevated temperatures, necessitates careful formulation design and the implementation of robust stability testing protocols. The methodologies and data presented in this guide provide a framework for researchers and formulation scientists to ensure the development of stable and effective products containing this compound.

References

Methodological & Application

Application Notes and Protocols for DL-Pantothenyl Ethyl Ether in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantothenyl ethyl ether, a stable, lipophilic derivative of pantothenic acid (Vitamin B5), is a promising compound in dermatological and cosmetic research. Its enhanced stability and potential for improved skin penetration make it an attractive alternative to traditional Vitamin B5 forms. Upon cellular uptake, this compound is metabolized to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are vital for maintaining the integrity of the skin barrier and supporting cellular functions.

These application notes provide a comprehensive overview of the experimental protocols to assess the efficacy of this compound in various cell culture models relevant to skin and hair research. While direct quantitative data for this compound is limited in publicly available literature, this document presents data for its active metabolite, pantothenic acid, and related compounds to serve as a benchmark for expected outcomes.

Mechanism of Action

The biological effects of this compound are mediated through its conversion to pantothenic acid. This conversion is a key step that allows it to participate in cellular metabolism.

Caption: Metabolic conversion of this compound to Coenzyme A.

Data Presentation: Efficacy in Skin and Hair Follicle Cells

The following tables summarize quantitative data on the effects of pantothenic acid and its derivatives on key cellular processes in keratinocytes, fibroblasts, and hair follicle cells. This data serves as a reference for designing experiments and anticipating the potential effects of this compound.

Table 1: Effect of Pantothenic Acid on Human Dermal Fibroblast Migration and Proliferation

| Parameter | Control (No Treatment) | Calcium D-pantothenate (100 µg/mL) | Reference |

| Migrated Cells/mm | 32 ± 7 | 76 ± 2 | [1] |

| Mean Migration Distance (mm) | 0.23 ± 0.05 | 0.33 ± 0.02 | [1] |

| Mean Migration Speed (µm/hour) | 10.5 | 15 | [1] |

| Final Cell Density (Fold Increase) | 1.0 | 1.2 - 1.6 | [1] |

Table 2: Effect of Pantothenic Acid on Hair Follicle Growth and Dermal Papilla Cell Proliferation

| Parameter | Concentration | Result | Reference |

| Hair Follicle Elongation (mink) | 20 µg/mL | 0.017 ± 0.005 mm total growth at day 12 | [2] |

| Dermal Papilla Cell Viability (mink) | 20 µg/mL | Significant increase | [2][3] |

| Dermal Papilla Cells in S Phase (mink) | 20 µg/mL | Increased from ~13% to ~21% | [2][3] |

| IGF-1 and VEGF Expression (mink DP cells) | 20 µg/mL | Upregulated | [2][3] |

| Dermal Papilla Cell Proliferation (human) | 5 mM (D-panthenol) | ~40% increase in ALP activity | [4] |

Experimental Protocols

Keratinocyte Proliferation and Wound Healing (Scratch Assay)

Objective: To assess the effect of this compound on the proliferation and migration of keratinocytes, which are crucial for wound healing.

Materials:

-

Human keratinocytes (e.g., HaCaT cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)

-

Sterile pipette tips (200 µL)

-

Multi-well plates (24-well)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed keratinocytes in 24-well plates and culture until they form a confluent monolayer.

-

Scratch Wound: Create a linear scratch in the center of each well using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with Phosphate Buffered Saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control group.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

Caption: Experimental workflow for the in vitro scratch assay.

Anti-Inflammatory Assay in Keratinocytes

Objective: To evaluate the anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines in stimulated keratinocytes.

Materials:

-

Human keratinocytes (e.g., HaCaT cell line)

-

Culture medium and supplements

-

This compound stock solution

-

Lipopolysaccharide (LPS)

-

ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

-

96-well plates

Protocol:

-

Cell Seeding: Seed keratinocytes in 96-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include non-stimulated and stimulated vehicle control groups.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Collagen Synthesis in Human Dermal Fibroblasts

Objective: To determine the effect of this compound on collagen production by human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Culture medium and supplements

-

This compound stock solution

-

Sircol™ Soluble Collagen Assay Kit or similar

-

Multi-well plates (6-well or 12-well)

Protocol:

-

Cell Seeding: Seed HDFs in multi-well plates and culture until they reach approximately 80% confluence.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for collagen production and secretion into the medium.

-

Sample Collection: Collect the cell culture supernatants.

-

Collagen Quantification: Measure the amount of soluble collagen in the supernatants using the Sircol™ assay, which is based on the specific binding of Sirius Red dye to collagen.

-

Data Analysis: Normalize the collagen concentration to the cell number or total protein content in each well. Compare the results from the treated groups to the control group.

Signaling Pathways

This compound, through its conversion to pantothenic acid, can influence several signaling pathways involved in cell growth, differentiation, and inflammation. In hair follicles, pantothenic acid has been shown to promote dermal papilla cell proliferation by up-regulating the inhibitor of DNA Binding 3 (ID3), which in turn inhibits the Notch signaling pathway.[2][3]

Caption: Proposed signaling pathway of pantothenic acid in hair follicle dermal papilla cells.

Conclusion

This compound represents a promising ingredient for skin and hair care applications. The experimental protocols outlined in this document provide a framework for researchers to investigate its efficacy in relevant cell culture models. While direct quantitative data for this compound is not yet widely available, the provided data for its active metabolite, pantothenic acid, suggests potential benefits in promoting cell proliferation, wound healing, and modulating inflammatory responses. Further research is warranted to fully elucidate the specific effects and optimal concentrations of this compound in various in vitro and in vivo models.

References

- 1. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Pantothenic acid promotes dermal papilla cell proliferation in hair follicles of American minks via inhibitor of DNA Binding 3/Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexpanthenol Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of DL-Pantothenyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of DL-Pantothenyl ethyl ether, a common ingredient in cosmetic and pharmaceutical products. The primary method highlighted is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a robust and sensitive technique for the determination of this analyte in complex matrices such as lotions, creams, and hair care products.

Introduction

This compound, the ethyl ether derivative of pantothenic acid (Vitamin B5), is utilized in a variety of personal care products for its moisturizing and conditioning properties. Accurate quantification of this compound is essential for quality control, formulation development, and stability testing. This document outlines a reliable HPLC-MS method for its determination.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of vitamin derivatives. While methods like Gas Chromatography (GC) could be adapted, High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of relatively polar and thermally labile compounds like this compound. Coupling HPLC with Mass Spectrometry (MS) provides superior selectivity and sensitivity, allowing for accurate quantification even at low concentrations in complex cosmetic formulations.

A key published method for the quantification of pantothenyl ethyl ether in hair lotion utilizes a semi-micro HPLC/MS system with a reversed-phase column and a methanol-water mobile phase.[1] This approach has been shown to provide results in good agreement with the actual amount of the analyte in the product.[1]

Metabolic Pathway of Panthenyl Ethyl Ether

Upon topical application, panthenyl ethyl ether is absorbed into the skin and is believed to be metabolized to pantothenic acid (Vitamin B5), a precursor to Coenzyme A, which is essential for various metabolic processes.

Experimental Protocols

The following protocol is a detailed reconstruction based on the available literature for the analysis of pantothenyl ethyl ether in cosmetic products by HPLC-MS.[1]

Materials and Reagents

-

Standards: this compound (analytical standard grade)

-

Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Acetonitrile (HPLC or LC-MS grade)

-

-

Reagents: Formic acid (LC-MS grade)

-

Sample Matrix: Hair lotion, cream, or other cosmetic base.

Instrumentation

-

HPLC System: A semi-micro HPLC system capable of delivering accurate gradients at low flow rates.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

-

Extraction from Cosmetic Matrix:

-

Accurately weigh approximately 1 g of the cosmetic sample (e.g., hair lotion) into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 2 minutes to disperse the sample.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Method Parameters

| Parameter | Condition |

| HPLC Column | Reversed-phase C18, 150 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-10 min: 30% to 95% B; 10-12 min: 95% B; 12.1-15 min: 30% B (re-equilibration) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (SIM) | m/z 234.2 [M+H]⁺ (Calculated for C₁₁H₂₃NO₄) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |

Experimental Workflow Diagram

Data Presentation and Quantitative Summary

The following tables summarize the expected performance characteristics of the described HPLC-MS method.

Table 1: HPLC-MS Method Parameters

| Parameter | Value |

| Linear Range | 0.1 - 10 µg/mL |

| Correlation Coeff. | > 0.995 |

| Limit of Detection | ~0.05 µg/mL |

| Limit of Quant. | ~0.1 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery) | 95 - 105% |

Table 2: Example Quantitative Data

| Sample ID | Matrix | Spiked Conc. (µg/g) | Measured Conc. (µg/g) | Recovery (%) |

| Control Lotion | Lotion | 0 | Not Detected | N/A |

| Spiked Lotion 1 | Lotion | 1.0 | 0.98 | 98.0 |

| Spiked Lotion 2 | Lotion | 5.0 | 5.15 | 103.0 |

| Commercial Product A | Hair Conditioner | N/A | 2.12 | N/A |

| Commercial Product B | Face Cream | N/A | 0.87 | N/A |

Conclusion

The described semi-micro HPLC-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various cosmetic matrices. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and formulation of products containing this active ingredient. The use of a mass spectrometric detector ensures high confidence in the identification and quantification of the analyte, minimizing interferences from the complex sample matrix.

References

developing an HPLC method for DL-Pantothenyl ethyl ether analysis

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of DL-Pantothenyl Ethyl Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as DL-Ethyl Panthenol, is a derivative of pantothenic acid (Vitamin B5). Due to its potential applications in pharmaceutical and cosmetic formulations, a reliable and accurate analytical method for its quantification is essential for quality control and research and development.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, in line with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C11H23NO4 | [6][7][8][9][10] |

| Molecular Weight | 233.31 g/mol | [6][7][8][9][10] |

| Appearance | Colorless to slightly yellowish, clear, viscous liquid | [7] |

| Solubility | Freely soluble in water and ethanol | [7] |

| CAS Number | 667-84-5 | [6] |

Experimental Protocols

Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or Phosphoric acid)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

Note: The gradient and mobile phase composition may require optimization based on the specific column and system used.

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[11]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution-based formulation:

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of methanol in a volumetric flask.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute with the mobile phase to fall within the calibration curve range if necessary.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH guidelines.[2][3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol:

-

Inject a blank (mobile phase), a standard solution of this compound, and a sample solution.

-

Analyze a placebo sample (formulation without the active ingredient).

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products.

-

-

Acceptance Criteria: The peak for this compound in the sample chromatogram should be pure and have no co-eluting peaks at its retention time from the blank, placebo, or forced degradation samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Protocol:

-

Prepare a series of at least five concentrations of this compound standard solutions (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area versus concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[5][11]

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

-

Protocol:

-

Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[3][4][11]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day precision):

-

Intermediate Precision (Inter-day precision):

-

Protocol: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

-

Acceptance Criteria: The %RSD should be ≤ 2.0%.[3]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by determining the signal-to-noise ratio.

-

LOD: Signal-to-Noise ratio of 3:1.[11]

-

LOQ: Signal-to-Noise ratio of 10:1.

-

-

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol: Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (± 2%)

-

-

Acceptance Criteria: The %RSD of the results should be ≤ 2.0% after the minor changes.[11]

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 75 | ||

| 100 | ||

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | %RSD |

| 80% | |||||

| 100% | |||||

| 120% |

Table 4: Precision Data

| Precision Type | Sample | %RSD (n=6) |

| Repeatability | 100% Concentration | |

| Intermediate Precision | 100% Concentration |

Table 5: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | |

| LOQ |

Table 6: Robustness Data

| Parameter Varied | Variation | %RSD |

| Flow Rate | 0.9 mL/min | |

| 1.1 mL/min | ||

| Column Temperature | 28°C | |

| 32°C | ||

| Mobile Phase Composition | -2% Acetonitrile | |

| +2% Acetonitrile |

Mandatory Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical steps for HPLC method development.

References

- 1. ulprospector.com [ulprospector.com]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. pharmtech.com [pharmtech.com]

- 4. gmpsop.com [gmpsop.com]

- 5. mastelf.com [mastelf.com]

- 6. This compound | CAS#:667-84-5 | Chemsrc [chemsrc.com]

- 7. buy high quality DL-Panthenyl Ethyl Ether,DL-Panthenyl Ethyl Ether for sale online price,DL-Panthenyl Ethyl Ether Pictures,DL-Panthenyl Ethyl Ether Basic Info,DL-Panthenyl Ethyl Ether Standard - www.pharmasources.com [pharmasources.com]

- 8. N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | C11H23NO4 | CID 3856251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scbt.com [scbt.com]

- 11. benchchem.com [benchchem.com]

Application Note: GC-MS Analysis of DL-Pantothenyl Ethyl Ether and its Metabolite, Pantothenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), is utilized in various pharmaceutical and cosmetic applications.[1][2] Its efficacy is linked to its conversion to pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in numerous metabolic pathways.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] This document outlines a detailed protocol for the GC-MS analysis of this compound and its primary metabolite, pantothenic acid, in relevant biological matrices.

Metabolic Pathway

Upon administration, this compound is metabolized to pantothenic acid. This conversion is a critical step for its biological activity.

Metabolic conversion of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of silylated derivatives of this compound and pantothenic acid. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.

| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound-TMS | 12.5 | 246 | 174 | 304 | 5 | 15 |

| Pantothenic Acid-TMS | 10.2 | 218 | 158 | 290 | 2 | 8 |

Experimental Protocols

A detailed methodology for the GC-MS analysis is provided below.

Sample Preparation

Biological samples (e.g., plasma, tissue homogenate) require extraction and derivatization to increase the volatility of the analytes for GC-MS analysis.[5][6]

Materials:

-

Sample (e.g., 100 µL plasma)

-

Internal Standard (IS) solution (e.g., ¹³C-Pantothenic acid)

-

Acetonitrile, cold

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

Procedure:

-

To 100 µL of the sample, add 10 µL of the internal standard solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

-

Cap the vial tightly and heat at 60°C for 30 minutes to facilitate derivatization.

-

Cool to room temperature before injection into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of the derivatized analytes.

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C

-

Interface Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted below.

GC-MS analysis workflow.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its metabolite, pantothenic acid. The detailed protocols for sample preparation and GC-MS analysis, along with the illustrative quantitative data, offer a solid starting point for researchers in pharmaceutical and cosmetic sciences. Adherence to these methodologies will enable reliable and accurate quantification, facilitating further research and development.

References

Application Notes and Protocols for Assessing DL-Pantothenyl Ethyl Ether Skin Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantothenyl ethyl ether, a stable, lipophilic derivative of panthenol (pro-vitamin B5), is an ingredient of significant interest in dermatological and cosmetic formulations.[1] Its enhanced lipophilicity compared to the more hydrophilic DL-panthenol suggests a potential for superior skin penetration, leading to more efficient delivery of the active moiety, pantothenic acid (Vitamin B5).[1] Upon penetrating the skin, this compound is metabolized to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a vital cofactor in numerous metabolic reactions essential for maintaining skin barrier function, hydration, and overall skin health.[1]

These application notes provide a comprehensive overview of the protocols to assess the skin penetration of this compound, present data in a structured format, and illustrate the relevant biological pathways.

Physicochemical Properties